2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Overview
Description
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-4-one core structure with a methoxyphenyl substituent and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxyphenyl Group: The chromen-4-one intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to introduce the methoxyphenyl group.
Esterification: The final step involves esterification with 2-methylpropyl acetate in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the chromen-4-one core can yield dihydrocoumarin derivatives.
Substitution: The acetate ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its coumarin core which is known for anticoagulant properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects.
Antioxidant Activity: The methoxyphenyl group can scavenge free radicals, providing antioxidant benefits.
Anticoagulant Activity: The chromen-4-one core can inhibit vitamin K epoxide reductase, leading to anticoagulant effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar chromen-4-one core.
Esculetin: A coumarin derivative with hydroxyl groups instead of methoxy groups.
Uniqueness
2-METHYLPROPYL 2-{[3-(2-METHOXYPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the methoxyphenyl group and the acetate ester enhances its solubility and bioavailability compared to simpler coumarin derivatives.
Properties
IUPAC Name |
2-methylpropyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-14(2)11-28-21(23)13-26-15-8-9-17-20(10-15)27-12-18(22(17)24)16-6-4-5-7-19(16)25-3/h4-10,12,14H,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHXLCYZVNWOPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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